molecular formula C5H8N4O2 B10907463 (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

Cat. No.: B10907463
M. Wt: 156.14 g/mol
InChI Key: WOLRHVSTTPUWHW-UHFFFAOYSA-N
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Description

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C5H8N4O2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine typically involves the nitration of a pyrazole derivative followed by amination. One common method involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar structure but lacks the nitro group.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains additional nitro groups and a tetrazole ring.

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a phenyl group and a piperazine ring.

Uniqueness

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

(2-methyl-5-nitropyrazol-3-yl)methanamine

InChI

InChI=1S/C5H8N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3,6H2,1H3

InChI Key

WOLRHVSTTPUWHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN

Origin of Product

United States

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